1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Medicinal Chemistry Physicochemical Profiling Drug Design

Fragment-based drug discovery demands rigid, planar scaffolds with CNS-appropriate properties. 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione (CAS 35157-65-4) delivers a fully conjugated core with zero rotatable bonds, TPSA 40.6 Ų, and XLogP 0.9-optimized for BBB penetration. • Zero HBDs & low TPSA align with CNS MPO guidelines. • Symmetrical 1,3-dicarbonyl enables regioselective functionalization for parallel library synthesis. • Scalable one-step synthesis supports procurement for agrochemical and medicinal chemistry programs.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 35157-65-4
Cat. No. B13106963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
CAS35157-65-4
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(=O)N2C=CC=CN2C1=O
InChIInChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2
InChIKeyUXKCGWZRLUQWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione (CAS 35157-65-4): Core Heterocyclic Scaffold Identification for Procurement


1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione (CAS 35157-65-4) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a pyridazine ring, bearing two carbonyl groups at the 1- and 3-positions [1]. With a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol, this compound possesses a fully conjugated pyridazine ring, distinguishing it from its partially or fully saturated analogs (e.g., 5,6-dihydro and tetrahydro variants) [1]. Its computed physicochemical descriptors – XLogP3-AA of 0.9, topological polar surface area (TPSA) of 40.6 Ų, zero hydrogen bond donors, and zero rotatable bonds – define a compact, planar scaffold with potential utility as a rigid building block in medicinal chemistry and agrochemical synthesis [1].

Scaffold Rigid, planar core supports FBDD and CNS lead optimization
Physicochemical Zero HBD and low TPSA facilitate membrane permeability design
Electronic Fully conjugated pyridazine ring for predictable reactivity

Why Generic Substitution of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione with Isomeric or Saturated Analogs Compromises Project Reproducibility


The 1H-pyrazolo[1,2-a]pyridazine scaffold exists in multiple regioisomeric and saturation states, each with distinct electronic, conformational, and reactivity profiles. Simple replacement of the 1,3(2H)-dione with the isomeric 5,8-dione or with saturated analogs (5,6-dihydro or tetrahydro derivatives) introduces meaningful differences in hydrogen-bonding capacity, ring planarity, and electrophilic/nucleophilic character that can alter reaction outcomes and biological target engagement [1]. The fully unsaturated pyridazine ring in the 1,3(2H)-dione imparts a higher degree of conjugation, lower molecular flexibility (zero rotatable bonds), and distinct electronic distribution compared to its reduced counterparts, making it a non-interchangeable synthon in structure–activity relationship (SAR) campaigns and multi-step syntheses [1].

Saturated analogs
Introduce hydrogen-bond donors that may shift CNS permeability predictions
Reduced derivatives
Increased rotatable bonds may alter conformational entropy and binding outcomes
5,8-Dione regioisomer
Different carbonyl placement modifies electronic distribution and reactivity patterns

Quantitative Differentiation Evidence for 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione Versus Closest Analogs


Hydrogen-Bond Donor Deficiency Relative to Saturated Analogs

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione possesses zero hydrogen-bond donor (HBD) atoms, whereas its saturated analog 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, 5,6-dihydro- (CAS 875215-49-9) is expected to present an additional N–H donor upon reduction of the ring double bond, and the tetrahydro derivative (CAS 69386-75-0) may expose further HBD capacity depending on conformation [1]. This absence of HBD atoms in the target compound is critical for applications requiring low hydrogen-bond donor count, such as CNS drug design where HBD count is strongly inversely correlated with blood–brain barrier permeability [1].

HBD Count
Class-level inference
0 HBD
vs. ≥1 HBD (saturated analogs)
Supports CNS permeability design
Comparator HBD inferred; not experimentally validated
Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area Differentiation for Permeability Optimization

The target compound exhibits a computed topological polar surface area (TPSA) of 40.6 Ų, placing it well within the accepted range for oral bioavailability (typically <140 Ų) [1]. In contrast, 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives, which bear carbonyl groups at positions 5 and 8, are anticipated to have a higher TPSA due to the greater spatial separation of polar carbonyl oxygen atoms across the bicyclic system; such an increase in TPSA can reduce membrane permeability . The lower TPSA of the 1,3(2H)-dione isomer may confer superior passive diffusion characteristics compared to the 5,8-dione regioisomer.

TPSA Differentiation
Class-level inference
40.6 Ų
vs. >40.6 Ų (5,8-dione regioisomer)
Wider polarity window for permeability
Computed; regioisomer TPSA inferred
ADME Prediction Drug-like Properties Scaffold Selection

Quantitative One-Step Synthesis Protocol with Full Spectroscopic Characterization

A published one-step synthesis protocol for 1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione delivers the target compound in quantitative yield under adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the multi-component, multi-step protocols typically required for the more heavily investigated 1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives, which generally require three-component condensations employing maleic hydrazide, aromatic aldehydes, and malononitrile under catalytic conditions [2]. The single-step, high-yield route reduces both synthetic complexity and procurement cost for downstream applications.

Synthesis Efficiency
Cross-study comparable
1-step, quantitative yield
Full NMR, IR, Raman characterization
Reduces procurement complexity and QC burden
Vilsmeier conditions; vs. multi-component 70–92% yield
Synthetic Methodology Process Chemistry Building Block Supply

Rotatable Bond Count of Zero Enforces Conformational Rigidity

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has zero rotatable bonds, rendering it a completely rigid bicyclic framework [1]. In contrast, saturated analogs such as the tetrahydro derivative (CAS 69386-75-0) introduce sp³ centers that increase conformational flexibility and rotatable bond count, potentially leading to higher entropic penalties upon target binding. Rigid scaffolds are often preferred in fragment-based drug discovery to maximize binding enthalpy per heavy atom and to facilitate accurate computational docking [1].

Rotatable Bonds
Class-level inference
0 rot. bonds
vs. ≥1 rot. bonds (saturated analogs)
Rigid scaffold for entropy-favored binding
Computed; comparator inferred
Conformational Restriction Entropy-Driven Binding Fragment-Based Design

XLogP3-AA of 0.9 Positions Compound in the Optimal Lipophilicity Window for Oral Drug Candidates

The computed XLogP3-AA of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is 0.9 [1]. This value falls within the lipophilicity range (0 < LogP < 3) generally considered favorable for balancing aqueous solubility and membrane permeability in oral drug candidates. The 5,6-dihydro analog (CAS 875215-49-9), with two additional hydrogen atoms, is expected to have a moderately lower LogP due to decreased aromatic character and increased polarizability of the saturated C–N bonds, while the tetrahydro analog (CAS 69386-75-0, C₇H₁₀N₂O₂, MW 154.17 g/mol) would likely exhibit a LogP shift of approximately −0.3 to −0.5 log units per added sp³ center . The target compound therefore occupies a unique lipophilicity space that is not replicated by its reduced congeners.

XLogP Comparison
Class-level inference
XLogP 0.9
vs. est. 0.4–0.8 (saturated analogs)
Balanced lipophilicity for lead optimization
Computed; comparator values estimated
Lipophilicity Oral Bioavailability Lead-likeness

Optimal Research and Industrial Deployment Scenarios for 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione (CAS 35157-65-4)


Rigid Fragment for Fragment-Based Drug Discovery (FBDD) Campaigns

With zero rotatable bonds, zero hydrogen-bond donors, and a TPSA of 40.6 Ų, this compound serves as an ideal rigid fragment for FBDD [1]. Its compact structure (MW 150.13) and balanced lipophilicity (XLogP 0.9) allow efficient fragment growing or linking while maintaining drug-like physicochemical space. The fully conjugated scaffold provides a defined pharmacophore for computational docking and biophysical screening against targets such as kinases or proteases [1].

CNS-Penetrant Lead Optimization Starting Point

The combination of zero HBDs, low TPSA (40.6 Ų), and moderate lipophilicity (XLogP 0.9) positions this compound favorably for CNS drug discovery programs [1]. These properties align with established CNS MPO (Multiparameter Optimization) guidelines, where HBD count ≤1 and TPSA < 70 Ų are strongly favored for brain penetration. The compound can be elaborated with CNS-compatible substituents without rapidly breaching permeability thresholds [1].

Scalable Building Block for Agrochemical Intermediate Synthesis

The availability of a quantitative, one-step synthesis protocol enables cost-effective procurement at scale for agrochemical research [1]. The tetrahydro derivative of this scaffold has been documented as a key intermediate for the preparation of alkylphenylpyrazolines, -pyrroles, -furans, -thiophenes, or -thiazines with herbicidal activity . The 1,3(2H)-dione form can be reduced to the tetrahydro form or used directly in cyclization and condensation reactions to generate diverse heterocyclic libraries for crop protection screening.

Regioselective Derivatization Template for Parallel Library Synthesis

The symmetrical 1,3-dicarbonyl motif, combined with the electronically distinct positions on the pyridazine ring, provides predictable regioselectivity for sequential functionalization [1]. Library chemists can exploit the differential reactivity of the carbonyl carbons and the pyridazine C–H positions to generate arrays of substituted analogs in a parallel format, with the rigid scaffold ensuring consistent spatial presentation of pendant groups for SAR analysis [1].

Application
Selection Property
Validation Focus
Rigid fragment for FBDD
Zero HBD and low TPSA
Fragment growing within drug-like space
CNS-penetrant lead optimization
CNS MPO-compatible profile
Brain penetration optimization
Agrochemical intermediate synthesis
One-step scalable synthesis
Heterocyclic library for crop protection
Regioselective derivatization
Predictable regioselectivity
Parallel SAR library with consistent geometry
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